4-(5-Methyl-2-pirazolino)-3-pyridinesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Methyl-2-pirazolino)-3-pyridinesulfonamide is a heterocyclic compound that features both pyrazoline and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-2-pirazolino)-3-pyridinesulfonamide typically involves the reaction of 5-methyl-2-pyrazoline with 3-pyridinesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar procedures to those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(5-Methyl-2-pirazolino)-3-pyridinesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The pyrazoline ring can be oxidized to form pyrazole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under mild conditions.
Major Products Formed
Oxidation: Pyrazole derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
4-(5-Methyl-2-pirazolino)-3-pyridinesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Potential applications in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(5-Methyl-2-pirazolino)-3-pyridinesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-2-pyrazoline-5-one: Known for its antioxidant properties.
2-Pyrazoline, 1-isopropyl-5-methyl-: Used in the synthesis of various organic compounds.
Uniqueness
4-(5-Methyl-2-pirazolino)-3-pyridinesulfonamide is unique due to its combined pyrazoline and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
Molecular Formula |
C9H12N4O2S |
---|---|
Molecular Weight |
240.28 g/mol |
IUPAC Name |
4-(3-methyl-3,4-dihydropyrazol-2-yl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C9H12N4O2S/c1-7-2-5-12-13(7)8-3-4-11-6-9(8)16(10,14)15/h3-7H,2H2,1H3,(H2,10,14,15) |
InChI Key |
LMKCKKHGIIIBOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=NN1C2=C(C=NC=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.